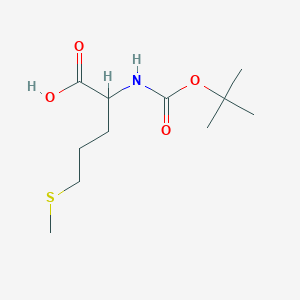
Fmoc-2-amino-5-methylthiazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The Fmoc group is then introduced using standard Fmoc protection techniques, which often involve the use of Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.
Wirkmechanismus
The mechanism of action of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact mechanism can vary based on the structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the Fmoc protecting group.
5-Methylthiazole-4-carboxylic acid: Lacks the amino group and Fmoc protection.
Fmoc-2-aminothiazole-4-carboxylic acid: Similar structure but without the methyl group at the 5-position.
Uniqueness
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is unique due to the combination of the Fmoc protecting group, the amino group, and the methyl group on the thiazole ring. This combination allows for specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
Eigenschaften
Molekularformel |
C20H16N2O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4S/c1-11-17(18(23)24)21-19(27-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25) |
InChI-Schlüssel |
VQVABQWBCWAJFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)

![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
